2,5-Diammoniohexanoate 2,5-Diammoniohexanoate 2,5-diammoniohexanoate is the conjugate acid of 2,5-diaminohexanoic acid resulting from protonation of both amino groups and deprotonation of the carboxy group; major species at pH 7.3. It is an ammonium ion derivative and an amino-acid cation. It is a conjugate acid of a 2,5-diaminohexanoic acid.
Brand Name: Vulcanchem
CAS No.:
VCID: VC1937128
InChI: InChI=1S/C6H14N2O2/c1-4(7)2-3-5(8)6(9)10/h4-5H,2-3,7-8H2,1H3,(H,9,10)/p+1
SMILES:
Molecular Formula: C6H15N2O2+
Molecular Weight: 147.2 g/mol

2,5-Diammoniohexanoate

CAS No.:

Cat. No.: VC1937128

Molecular Formula: C6H15N2O2+

Molecular Weight: 147.2 g/mol

* For research use only. Not for human or veterinary use.

2,5-Diammoniohexanoate -

Specification

Molecular Formula C6H15N2O2+
Molecular Weight 147.2 g/mol
IUPAC Name 2,5-bis(azaniumyl)hexanoate
Standard InChI InChI=1S/C6H14N2O2/c1-4(7)2-3-5(8)6(9)10/h4-5H,2-3,7-8H2,1H3,(H,9,10)/p+1
Standard InChI Key CEVCRLBFUJAKOG-UHFFFAOYSA-O
Canonical SMILES CC(CCC(C(=O)[O-])[NH3+])[NH3+]

Introduction

Chemical Identity and Structural Properties

Molecular Composition

2,5-diammoniohexanoate is defined as the conjugate acid of 2,5-diaminohexanoic acid, formed through the protonation of both amino groups and simultaneous deprotonation of the carboxy group. This creates a zwitterionic structure that represents the predominant species at physiological pH (7.3). The compound is classified both as an ammonium ion derivative and an amino-acid cation.

Chemical Characteristics

The compound possesses specific chemical parameters that define its behavior in various environments. These characteristics are summarized in Table 1.

Table 1: Chemical Properties of 2,5-Diammoniohexanoate

PropertyValue
Molecular FormulaC6H15N2O2+
Molecular Weight147.2 g/mol
IUPAC Name2,5-bis(azaniumyl)hexanoate
Standard InChIInChI=1S/C6H14N2O2/c1-4(7)2-3-5(8)6(9)10/h4-5H,2-3,7-8H2,1H3,(H,9,10)/p+1
Standard InChIKeyCEVCRLBFUJAKOG-UHFFFAOYSA-O
Canonical SMILESCC(CCC(C(=O)[O-])[NH3+])[NH3+]

Structural Features

The structural arrangement of 2,5-diammoniohexanoate includes a six-carbon chain (hexanoate) with positively charged amino groups at the 2 and 5 positions. This configuration contributes to its zwitterionic character, which is critical for understanding its behavior in different pH environments. The presence of the methyl group attached to carbon-2 provides an asymmetric center, potentially leading to stereoisomeric considerations in certain applications.

Biochemical Significance

Ionic Behavior

As a conjugate acid of 2,5-diaminohexanoic acid, 2,5-diammoniohexanoate exemplifies important principles of acid-base chemistry in biological systems. The compound's protonation state is pH-dependent, with the form described here being predominant at physiological pH (7.3). This property makes it particularly relevant for studies involving biological buffers and physiological conditions.

Relationship to Amino Acid Chemistry

Analytical Characteristics

Identification Parameters

The definitive identification of 2,5-diammoniohexanoate relies on several analytical parameters. The compound is registered in chemical databases with specific identifiers that facilitate its unambiguous recognition in scientific literature and research contexts.

Table 2: Identification Parameters for 2,5-Diammoniohexanoate

ParameterIdentifier
PubChem Compound ID25201618
Synonym2,5-diaminohexanoate
VCID (Vendor Catalog ID)VC1937128

Comparison with Related Compounds

Functional Comparisons

The presence of two protonated amino groups in 2,5-diammoniohexanoate creates a distinctive charge distribution that differs from singly-protonated amino acids. This charge distribution affects:

  • Solubility characteristics in various solvents

  • Interaction with biological membranes

  • Binding affinity to enzymes and receptors

  • Participation in acid-base equilibria

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